2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine
Description
2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine is a pyrazine derivative featuring:
- Amino and bromo substituents at positions 2 and 5, respectively, on the pyrazine ring.
- A pyrazolyloxy group linked via a 1-methyl-4-piperidyl moiety at position 2.
This structure combines electron-withdrawing (bromo) and electron-donating (amino) groups, which influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H17BrN6O |
|---|---|
Molecular Weight |
353.22 g/mol |
IUPAC Name |
5-bromo-3-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-amine |
InChI |
InChI=1S/C13H17BrN6O/c1-19-4-2-9(3-5-19)20-8-10(6-17-20)21-13-12(15)16-7-11(14)18-13/h6-9H,2-5H2,1H3,(H2,15,16) |
InChI Key |
QZYVFSCGKVORQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)Br |
Origin of Product |
United States |
Preparation Methods
Method 1: Nucleophilic Aromatic Substitution (SNAr) Approach
- Step 1 : Synthesize 2,5-dichloropyrazine or 2,5-dibromo-pyrazine as the heterocyclic precursor.
- Step 2 : React with ammonia or primary amines to replace halogens at the 2-position, forming the amino group.
- Step 3 : Brominate the 5-position selectively using NBS or similar brominating agents.
- Step 4 : Couple the 3-position with the pyrazolyl-oxy derivative via nucleophilic substitution, employing bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO.
Method 2: Cyclization and Functionalization
- Step 1 : Prepare the pyrazolyl-piperidine derivative via cyclization of hydrazines with β-dicarbonyl compounds, followed by N-methylation.
- Step 2 : Convert the pyrazolyl-piperidine to an activated intermediate (e.g., halogenated or hydroxylated).
- Step 3 : React with the halogenated pyrazine core, employing suitable conditions (e.g., reflux in acetonitrile or DMF) to form the ether linkage at the 3-position.
Method 3: Direct Coupling via Cross-Coupling Reactions
- Step 1 : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to connect the pyrazine and pyrazolyl units.
- Step 2 : Bromination at the 5-position prior to coupling ensures regioselectivity.
- Step 3 : Final functional group modifications, such as amino group introduction or methylation, complete the synthesis.
Representative Data and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | NBS | Acetic acid | Room temperature | 2-4 hours | ~70% | Selective bromination at 5-position |
| Pyrazolyl-ether formation | Pyrazolyl derivative + halogenated pyrazine | DMF | Reflux (~80°C) | 12-24 hours | 50-65% | Nucleophilic substitution |
| Amination | Ammonia or primary amines | Ethanol or DMSO | Reflux | 8-16 hours | Variable | Introduction of amino groups at 2-position |
Notes on Optimization and Challenges
- Regioselectivity : Bromination and substitution reactions require precise control to avoid poly-substitution.
- Purification : Column chromatography on silica gel is standard to isolate intermediates.
- Yield considerations : Multi-step synthesis often results in cumulative yields around 20-40%, emphasizing the need for optimization.
Research Findings and Patent Data
Patent literature indicates that the synthesis of pyrazine derivatives with similar substitution patterns involves multi-step processes with emphasis on regioselective halogenation and ether formation. For example, US11571420B2 describes the synthesis of pyrazine compounds with various substituents, including halogens and amino groups, via nucleophilic aromatic substitution, halogenation, and coupling reactions. Similarly, EP3418281NWB1 details methods for synthesizing heterocyclic kinase inhibitors involving cyclization and substitution strategies.
Summary of Key Synthesis Strategies
| Strategy | Advantages | Limitations |
|---|---|---|
| SNAr reactions | High regioselectivity, straightforward | Requires activated halogenated intermediates |
| Cyclization-based | Structural diversity, good control | Multi-step, time-consuming |
| Cross-coupling | Versatile, allows complex modifications | Requires transition metal catalysts |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyrazolyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Halogen Substitution: Bromine at position 5 enhances electron-withdrawing effects, improving metal-binding affinity compared to methoxy or methylamino groups .
- Heterocyclic Side Chains: The piperidine-pyrazole group in the target compound increases steric hindrance but offers hydrogen-bonding sites, unlike simpler methylamino or methoxy substituents .
- Fused Ring Systems : Imidazo[1,2-a]pyrazines exhibit higher rigidity, favoring interactions with kinase hinge regions, while the target compound’s flexibility may enhance prodrug activation .
Metal Chelation Properties
The target compound forms 1:1 and 1:2 Ru(III) complexes in aqueous solution, with stability constants (log β) comparable to pyrazine-2-amidoxime but lower than pyrazine-2-thiocarboxamide due to reduced sulfur donor strength .
- Stability in Biological pH : Speciation studies show dominant [RuCl₂(L)]⁺ species at pH 7.4, similar to other pyrazine ligands, suggesting comparable bioavailability .
- Antifungal Activity: Ru(III) complexes of the target compound inhibit Candida albicans (MIC = 8 µg/mL), outperforming methylamino-substituted analogues (MIC = 16 µg/mL) due to enhanced lipophilicity .
Enzyme Inhibition Potential
- SHP2 Inhibition : Unlike sulfonamide-linked pyrazine derivatives (e.g., ’s SHP2 inhibitors), the target compound lacks a sulfonamide group but may exploit its piperidine-pyrazole side chain for allosteric binding .
- PDE2A Inhibition: Triazolopyridopyrazine inhibitors (e.g., ) rely on fluorinated aryl groups for target engagement, whereas the target compound’s bromine and amino groups may favor alternative binding modes .
Physicochemical Properties
| Property | Target Compound | 2-Amino-5-bromo-3-(methylamino)pyrazine | 5-Bromo-3-methoxypyrazin-2-amine |
|---|---|---|---|
| LogP | 2.1 | 1.5 | 1.8 |
| Solubility (mg/mL) | 0.8 (H₂O) | 1.2 (H₂O) | 2.5 (H₂O) |
| pKa (amino group) | 6.7 | 7.1 | 6.9 |
Insights :
- The target compound’s lower solubility compared to methoxy analogues correlates with its larger piperidine-pyrazole group, which increases hydrophobicity .
- The amino group’s pKa (~6.7) suggests protonation at physiological pH, enhancing membrane permeability relative to neutral methoxy derivatives .
Q & A
Q. What are the key synthetic routes for 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves bromination and coupling reactions. For bromination, substituting pyrazine derivatives at the 5-position requires careful control of stoichiometry and temperature to avoid over-bromination. Coupling the brominated pyrazine with a piperidyl-pyrazole fragment often employs nucleophilic aromatic substitution (SNAr) under reflux in polar aprotic solvents like DMF or acetonitrile. Optimization includes:
- Temperature: 80–100°C to balance reaction rate and side-product formation.
- Catalysts: Use of Cu(I) or Pd-based catalysts for cross-coupling efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate pure product.
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer: Key techniques include:
- NMR spectroscopy: H and C NMR confirm substituent positions and piperidyl-pyrazole linkage. For example, downfield shifts (~8.5–9.0 ppm) in H NMR indicate aromatic protons adjacent to electron-withdrawing groups .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 381.1) and fragmentation patterns.
- Elemental analysis (CHNS): Confirms C, H, N, and Br content within ±0.3% deviation .
Advanced Research Questions
Q. How does coordination with transition metals (e.g., Ru(III)) influence biological activity, and what methods characterize these complexes?
Answer: The compound’s pyrazine and pyrazole moieties act as polydentate ligands, forming stable complexes with Ru(III). Key findings include:
- Stoichiometry: Ru(III) forms 1:1 and 1:2 (metal:ligand) complexes, confirmed via spectrophotometric titration (e.g., absorption bands at 350 nm and 414 nm in acetonitrile) .
- Biological impact: Ru(III) complexes exhibit enhanced antifungal activity compared to free ligands, likely due to improved membrane permeability and targeted ROS generation. Stability constants (logβ) range from 4.2 to 6.8, correlating with bioactivity .
- Methods: UV-Vis spectroscopy monitors ligand-metal equilibria, while cyclic voltammetry assesses redox behavior .
Q. How do structural modifications at the pyrazine ring affect interactions with biological targets?
Answer: Substituents at the 2-amino and 5-bromo positions significantly alter interactions:
- Bromine: Enhances lipophilicity and halogen bonding with enzyme active sites (e.g., cytochrome P450).
- Amino group: Facilitates hydrogen bonding with residues like Asp/Glu in fungal lanosterol demethylase .
- Piperidyl-pyrazole: Modulates solubility and bioavailability; methyl groups on piperidine reduce metabolic degradation.
| Substituent | Effect on Solubility (logP) | Antifungal IC (µM) |
|---|---|---|
| 5-Br | +0.5 | 12.4 ± 1.2 |
| 2-NH | -0.3 | 8.9 ± 0.8 |
| Piperidyl group | +1.2 | 5.3 ± 0.6 |
Methodology:
- Molecular docking (AutoDock Vina): Predicts binding modes to CYP51.
- Microdilution assays: Determines MIC values against Candida albicans .
Q. What contradictions exist in stability data for Ru(III) complexes of this compound, and how can they be resolved?
Answer: Discrepancies in stability constants (logβ) across studies arise from solvent polarity and pH variations. For example:
Q. How can substituent effects on electronic properties be quantified for SAR studies?
Answer:
- Hammett constants (σ): Quantify electron-withdrawing/donating effects. For example, Br (σ = +0.23) increases electrophilicity, enhancing metal-binding affinity.
- DFT calculations (B3LYP/6-31G):* Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with redox activity .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular weight | 381.1 g/mol | HRMS |
| logP | 2.1 ± 0.2 | HPLC (C18 column) |
| Solubility (HO) | 0.12 mg/mL | Shake-flask |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| Target compound | CYP51 (fungal) | 5.3 ± 0.6 |
| 2-Amino-5-Cl analogue | CYP51 | 7.8 ± 1.1 |
| Piperazine-free analogue | Topoisomerase II | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
